Naphtho[1,2-b]furan-3-ylacetic acid Naphtho[1,2-b]furan-3-ylacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0683146
InChI: InChI=1S/C14H10O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,8H,7H2,(H,15,16)
SMILES: C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol

Naphtho[1,2-b]furan-3-ylacetic acid

CAS No.:

Cat. No.: VC0683146

Molecular Formula: C14H10O3

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[1,2-b]furan-3-ylacetic acid -

Specification

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
IUPAC Name 2-benzo[g][1]benzofuran-3-ylacetic acid
Standard InChI InChI=1S/C14H10O3/c15-13(16)7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-6,8H,7H2,(H,15,16)
Standard InChI Key QWABHAOIDUZYRA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2OC=C3CC(=O)O

Introduction

Structural Characteristics and Basic Properties

Naphtho[1,2-b]furan-3-ylacetic acid belongs to the family of heterocyclic compounds featuring fused naphthalene and furan rings. The compound is characterized by a specific fusion pattern where the furan ring is attached to the naphthalene core at the 1,2 positions (b-orientation), with an acetic acid functional group at position 3 of the furan ring. This structure creates a unique molecular architecture that contributes to its chemical reactivity and potential biological interactions.

Unlike its isomer Naphtho[2,1-b]furan-1-yl-acetic acid, which has been more extensively studied, Naphtho[1,2-b]furan-3-ylacetic acid features a different ring fusion pattern and substitution position for the acetic acid moiety. These structural differences likely result in distinct chemical and biological properties, warranting specific investigation of this compound.

Comparative Structural Analysis

The structural characteristics of Naphtho[1,2-b]furan-3-ylacetic acid can be better understood through comparison with related compounds:

CompoundRing Fusion PatternAcetic Acid PositionKey Structural Features
Naphtho[1,2-b]furan-3-ylacetic acid1,2-bPosition 3Specific angle between rings affects electron distribution
Naphtho[2,1-b]furan-1-yl-acetic acid2,1-bPosition 1Different molecular geometry and electronic properties
Naphtho[2,3-b]furan derivatives2,3-bVariousAlternative ring arrangement with different reactivity

The specific fusion pattern in Naphtho[1,2-b]furan-3-ylacetic acid likely contributes to a unique electronic distribution throughout the molecular framework, potentially affecting its chemical behavior and biological interactions compared to its isomers.

Chemical Reactivity

The chemical behavior of Naphtho[1,2-b]furan-3-ylacetic acid can be inferred from the general reactivity patterns of related naphthofuran compounds and the specific functional groups present.

Reactivity of the Acetic Acid Moiety

The acetic acid group at position 3 provides sites for various chemical transformations:

  • Esterification reactions with alcohols

  • Amide formation with amines

  • Reduction to corresponding alcohols

  • Decarboxylation under specific conditions

These transformations offer pathways to develop a library of derivatives with potentially diverse properties.

Reactivity of the Fused Ring System

The naphthofuran core presents several reactive sites:

  • Electrophilic aromatic substitution reactions on the naphthalene ring

  • Potential for functionalization at various positions

  • Reactions involving the furan oxygen (Lewis base character)

The specific fusion pattern in Naphtho[1,2-b]furan-3-ylacetic acid likely influences the reactivity of these sites, potentially creating unique reaction pathways compared to its isomers.

Structural FeaturePotential Impact on Biological Activity
1,2-b fusion patternMay affect binding to specific biological targets
Position 3 acetic acidCould enhance interactions with protein binding sites
Naphthalene coreContributes to lipophilicity and potential for π-stacking interactions
Furan oxygenPotential hydrogen bond acceptor in biological systems

These structure-activity relationships highlight the importance of investigating the specific biological profile of Naphtho[1,2-b]furan-3-ylacetic acid rather than extrapolating directly from data on isomeric compounds.

Research Applications

The unique structural features of Naphtho[1,2-b]furan-3-ylacetic acid suggest several potential research applications that warrant further investigation.

Medicinal Chemistry Applications

The compound's structure presents opportunities for:

  • Development as a potential lead compound for antimicrobial agents

  • Investigation as a scaffold for anti-inflammatory drug discovery

  • Exploration as a building block for more complex bioactive molecules

The acetic acid functionality provides a convenient handle for conjugation with other biologically relevant molecules, potentially enhancing target specificity or pharmacokinetic properties.

Synthetic Building Block

The functionality present in Naphtho[1,2-b]furan-3-ylacetic acid makes it a potentially valuable synthetic intermediate:

  • The acetic acid group allows for various derivatizations

  • The fused ring system provides a rigid scaffold for building more complex structures

  • The heterocyclic nature introduces specific electronic properties useful in designed compounds

These characteristics highlight the potential value of Naphtho[1,2-b]furan-3-ylacetic acid as a versatile building block in organic synthesis.

Comparative Analysis with Related Compounds

Understanding Naphtho[1,2-b]furan-3-ylacetic acid in the context of related compounds provides valuable insights into its potential properties and applications.

Structural Comparison with Isomeric Compounds

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Properties
Naphtho[1,2-b]furan-3-ylacetic acidC₁₄H₁₀O₃1,2-b fusion, position 3 acetic acidUnique electronic distribution, specific reactivity pattern
Naphtho[2,1-b]furan-1-yl-acetic acidC₁₄H₁₀O₃2,1-b fusion, position 1 acetic acidDifferent molecular geometry, altered reactivity sites
Naphtho[1,2-b]furan (unsubstituted)C₁₂H₈OLacks acetic acid functionalityMore hydrophobic, different solubility profile
Naphthalene-acetic acidC₁₂H₁₀O₂No furan ringSimpler structure, different electronic properties

These structural differences likely translate to specific variations in physical properties, chemical reactivity, and biological activities.

Predicted Property Differences

Based on structural features, Naphtho[1,2-b]furan-3-ylacetic acid might exhibit:

  • Different solubility profile compared to isomers due to the specific position of the acetic acid group

  • Altered pKa of the carboxylic acid due to the electronic influence of the particular fusion pattern

  • Unique UV-visible absorption and fluorescence properties

  • Specific binding interactions with biological targets

These predicted differences emphasize the importance of studying Naphtho[1,2-b]furan-3-ylacetic acid as a distinct chemical entity rather than assuming properties based on isomeric compounds.

Future Research Directions

The current knowledge gap regarding Naphtho[1,2-b]furan-3-ylacetic acid presents several opportunities for future research initiatives.

Synthesis and Characterization

Priority areas for future research include:

  • Development of efficient synthetic routes specifically for Naphtho[1,2-b]furan-3-ylacetic acid

  • Comprehensive characterization of physical and spectroscopic properties

  • Investigation of crystal structure and solid-state behavior

  • Determination of accurate pKa values and solubility profiles

These fundamental studies would provide a solid foundation for further exploration of this compound.

Biological Evaluation

Systematic investigation of potential biological activities should include:

  • Antimicrobial screening against a panel of relevant pathogens

  • Assessment of anti-inflammatory and antioxidant properties

  • Evaluation of cytotoxicity against various cell lines

  • Structure-activity relationship studies with synthesized derivatives

Such studies would help elucidate the biological potential of this specific naphthofuran derivative.

Material Science Applications

Exploration of material applications could focus on:

  • Evaluation of fluorescence properties and potential sensing applications

  • Investigation as components in specialized polymers

  • Assessment of photoactive properties for potential applications

These investigations would reveal whether the unique structural features of Naphtho[1,2-b]furan-3-ylacetic acid translate to valuable material properties.

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